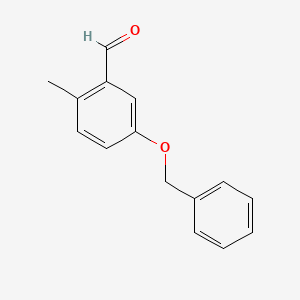

5-(Benzyloxy)-2-methylbenzaldehyde

Description

Contextual Significance within Aromatic Aldehyde Chemistry

As a member of the aromatic aldehyde family, 5-(benzyloxy)-2-methylbenzaldehyde shares characteristics with related compounds while possessing features that make it particularly useful. Aromatic aldehydes are a cornerstone of organic chemistry, prized for the reactivity of the aldehyde group which readily participates in a wide array of chemical transformations.

The structure of this compound is notable for three key components. The aldehyde functional group serves as a primary site for reactions, allowing for the formation of new carbon-carbon bonds and functional group interconversions. The methyl group attached to the aromatic ring influences the electronic properties and steric environment of the molecule. The benzyloxy group (a benzyl (B1604629) group linked via an ether bond) is a common protecting group in multi-step organic synthesis. This group is relatively stable but can be removed under specific conditions, unmasking a hydroxyl group, which adds another layer of synthetic versatility.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1450931-38-0 |

| Molecular Formula | C₁₅H₁₄O₂ |

| Molecular Weight | 226.27 g/mol |

| Synonyms | 2-methyl-5-phenylmethoxybenzaldehyde chiralen.com |

| Purity | >98% chiralen.com |

| Storage Temperature | 2-8°C chiralen.com |

Research Trajectories and Interdisciplinary Relevance

The primary research application for this compound is as a key intermediate in the synthesis of novel therapeutic agents. Specifically, it has been cited in patents for the development of direct AMP-activated protein kinase (AMPK) activators. chiralen.com AMPK is a crucial enzyme in cellular energy homeostasis, and its activation is a significant area of research for treating metabolic diseases such as type 2 diabetes.

Detailed research findings from patent literature indicate that this compound is a precursor for creating complex molecular structures designed to modulate the activity of AMPK. chiralen.com The synthesis of these potential new drugs highlights the compound's role as a foundational piece in medicinal chemistry research. The development of new AMPK activators is an interdisciplinary effort, involving organic chemists for the synthesis, and biochemists and pharmacologists for the evaluation of the final compounds' biological activity.

The use of this compound in this context underscores its relevance beyond pure chemical synthesis, positioning it as a tool in the quest for new treatments for widespread health issues.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-phenylmethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-12-7-8-15(9-14(12)10-16)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGJUVTHJCMTGRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC2=CC=CC=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101282583 | |

| Record name | 2-Methyl-5-(phenylmethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101282583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1450931-38-0 | |

| Record name | 2-Methyl-5-(phenylmethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1450931-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-5-(phenylmethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101282583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Pathways and Derivatization Approaches

De Novo Synthesis of 5-(Benzyloxy)-2-methylbenzaldehyde

The creation of this compound from basic precursors involves carefully planned steps to ensure the correct arrangement of functional groups on the benzene (B151609) ring.

Precursor Compound Selection and Optimized Reaction Conditions

The synthesis of benzyloxy-substituted benzaldehydes often starts with precursors that already contain some of the required structural features. For instance, the synthesis of 5-(benzyloxy)-2-hydroxybenzaldehyde, a related compound, can be achieved by the formylation of 4-(benzyloxy)phenol. This reaction uses paraformaldehyde and magnesium chloride in acetonitrile, resulting in a 72% yield. Another approach involves the benzylation of salicylaldehyde (B1680747) with benzyl (B1604629) alcohol in the presence of an acid catalyst.

For the specific synthesis of 5,5'-methylenebis(salicylaldehyde), a sonochemical method has been developed. echemcom.com This reaction involves 2-hydroxybenzaldehyde and 1,3,5-trioxane (B122180) in glacial acetic acid with a sulfuric acid catalyst. echemcom.com The reaction parameters were optimized using response surface methodology to achieve the highest yield. echemcom.com

Palladium-Catalyzed Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. researchgate.net These reactions are crucial for constructing complex molecules from simpler building blocks. researchgate.net In the context of synthesizing substituted benzaldehydes, palladium catalysis can be employed to introduce either the methyl or the benzyloxy group, or to construct the aromatic ring itself. For example, a palladium-catalyzed reaction of jk-sci.comnrochemistry.comchemeurope.com-benzotriazin-4(3H)-ones with a solid organoaluminum reagent, DABAL-Me3, has been developed to produce ortho-methylated benzamides. nih.gov This demonstrates the potential of palladium catalysis for introducing methyl groups in specific positions.

While direct palladium-catalyzed synthesis of this compound is not extensively detailed in the provided results, the principles of Suzuki-Miyaura, Heck, and other palladium-catalyzed couplings are broadly applicable. These methods could theoretically be used to couple a suitably substituted aromatic precursor with a methylating or benzylating agent. The versatility of the Pd(0)/Pd(II) catalytic cycle allows for a wide range of substrates to be used. researchgate.net

Functional Group Interconversion Strategies for Benzyloxy Moiety

Functional group interconversion (FGI) is a key strategy in multi-step synthesis, allowing for the conversion of one functional group into another. imperial.ac.uk The introduction of a benzyloxy group can be achieved through various methods. One common method is the Williamson ether synthesis, where an alcohol is deprotonated to form an alkoxide, which then acts as a nucleophile to displace a halide from a benzyl halide.

The benzyloxy group is often used as a protecting group for alcohols and phenols due to its stability under a range of conditions and its susceptibility to cleavage by catalytic hydrogenation. In the synthesis of complex molecules, a hydroxyl group on a precursor molecule can be converted to a benzyloxy group to prevent it from interfering with subsequent reaction steps. For example, in the synthesis of certain chalcones, a benzyloxy group is introduced at the para position of a benzaldehyde (B42025) ring. nih.govresearchgate.net This can be achieved by reacting the corresponding hydroxybenzaldehyde with a benzyl halide in the presence of a base.

Selective Aldehyde Moiety Introduction (e.g., Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic rings. jk-sci.comnrochemistry.comchemeurope.comwikipedia.orgchemistrysteps.com This reaction utilizes a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). nrochemistry.comchemeurope.comwikipedia.org The aromatic compound attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium salt intermediate. jk-sci.comchemeurope.comwikipedia.org Subsequent hydrolysis of this intermediate yields the desired aryl aldehyde. jk-sci.comchemeurope.comwikipedia.org

The regioselectivity of the Vilsmeier-Haack reaction is influenced by both steric and electronic factors. jk-sci.comnrochemistry.com In substituted benzenes, formylation generally occurs at the position that is less sterically hindered and activated by electron-donating groups. jk-sci.comnrochemistry.com For a precursor like 4-benzyloxy-1-methylbenzene, the electron-donating nature of the benzyloxy and methyl groups would activate the aromatic ring towards electrophilic substitution. The Vilsmeier-Haack reaction would be a viable method to introduce the aldehyde group at the position ortho to the methyl group and meta to the benzyloxy group to yield this compound.

Functionalization and Derivatization Strategies for this compound

Once synthesized, this compound can be further modified to create a variety of derivatives with potential applications in different fields of chemistry.

Generation of Schiff Bases and Related Imine Derivatives

The aldehyde functional group of this compound is reactive towards primary amines, leading to the formation of Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). researchgate.netnih.gov This condensation reaction is typically carried out by refluxing the aldehyde and the amine in a suitable solvent, such as ethanol. researchgate.net

The formation of Schiff bases is a versatile method for creating new molecular structures. A wide range of primary amines can be used, allowing for the synthesis of a diverse library of imine derivatives. nih.gov For example, a series of Schiff bases were synthesized by reacting 5-chloro-salicylaldehyde with various primary amines. nih.gov Similarly, this compound can be reacted with different anilines or other primary amines to generate a corresponding series of Schiff bases. These derivatives can then be used as ligands for the synthesis of metal complexes. researchgate.net

Table 1: Precursor Compounds and Reaction Conditions for Related Syntheses

| Precursor | Reagents | Product | Yield |

|---|---|---|---|

| 4-(Benzyloxy)phenol | Paraformaldehyde, Magnesium chloride, Acetonitrile | 5-(Benzyloxy)-2-hydroxybenzaldehyde | 72% |

| 2-Hydroxybenzaldehyde | 1,3,5-Trioxane, Glacial acetic acid, Sulfuric acid | 5,5'-Methylenebis(salicylaldehyde) | - |

| jk-sci.comnrochemistry.comchemeurope.com-Benzotriazin-4(3H)-ones | DABAL-Me3, Pd(OAc)2/XantPhos | Ortho-methylated benzamides | - |

Table 2: Reagents for Vilsmeier-Haack Reaction

| Reagent Type | Examples | Role in Reaction |

|---|---|---|

| Substituted Amide | N,N-Dimethylformamide (DMF) | Forms the Vilsmeier reagent |

| Acid Halide | Phosphorus oxychloride (POCl₃) | Activates the amide |

| Aromatic Substrate | Electron-rich arenes | Undergoes formylation |

Heterocyclic Ring Annulation and Formation

The aldehyde functionality of this compound is a key feature that enables its use in the construction of various heterocyclic ring systems. This is typically achieved through condensation reactions with dinucleophiles, leading to the formation of new rings fused to or substituted on the benzaldehyde core.

Pyrazolines:

Pyrazolines, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, can be synthesized from α,β-unsaturated ketones, which are themselves derived from aldehydes like this compound. The general synthesis involves the reaction of a chalcone (B49325) with hydrazine (B178648) hydrate (B1144303). nih.gov

A common method for pyrazoline synthesis is the refluxing of a chalcone derivative with hydrazine hydrate in a solvent such as ethanol. nih.gov The reaction proceeds via condensation and subsequent cyclization to yield the 2-pyrazoline (B94618) ring system. The reaction conditions, such as time and temperature, can be optimized to improve yields. nih.gov

Indoles:

The synthesis of indoles from this compound can be accomplished through various methods, one of which involves the transformation of a substituted nitrotoluene. For instance, a multi-step synthesis can begin with a compound like 6-benzyloxy-2-nitrotoluene. This starting material can be condensed with N,N-dimethylformamide dimethyl acetal (B89532) and pyrrolidine (B122466) to form an intermediate enamine. orgsyn.org Subsequent reduction of the nitro group, often with Raney nickel and hydrazine hydrate, leads to cyclization and the formation of the indole (B1671886) ring. orgsyn.org This approach allows for the introduction of substituents onto the benzene ring of the indole nucleus.

Another general strategy for indole synthesis involves the organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of N-oxyenamines. nih.govsemanticscholar.org This method utilizes N-arylhydroxylamines and conjugated terminal alkynes, which react in the presence of a catalyst like DABCO to form an intermediate that rearranges to the indole structure. nih.govsemanticscholar.org This protocol is noted for its ability to produce a wide array of polysubstituted indoles. nih.govsemanticscholar.org

Thiosemicarbazones:

Thiosemicarbazones are formed through the condensation reaction of an aldehyde or ketone with a thiosemicarbazide (B42300). researchgate.netmdpi.com The reaction of this compound with thiosemicarbazide would proceed by nucleophilic attack of the hydrazine nitrogen of thiosemicarbazide on the carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond of the thiosemicarbazone.

The synthesis is often carried out by refluxing the aldehyde and thiosemicarbazide in a suitable solvent, such as ethanol, sometimes with the addition of a few drops of acid as a catalyst. mdpi.com The resulting thiosemicarbazone can be isolated by filtration and purified by recrystallization. mdpi.comjmaterenvironsci.com

Table 1: Synthesis of Heterocyclic Compounds

| Heterocycle | General Synthetic Method | Key Reagents |

| Pyrazolines | Condensation and cyclization | Chalcone derivative, Hydrazine hydrate |

| Indoles | Condensation and reductive cyclization | Substituted nitrotoluene, N,N-dimethylformamide dimethyl acetal, Pyrrolidine, Raney nickel, Hydrazine hydrate |

| Thiosemicarbazones | Condensation | Aldehyde, Thiosemicarbazide |

Chalcone Synthesis via Claisen-Schmidt Condensation and Analogous Reactions

The Claisen-Schmidt condensation is a cornerstone reaction in organic synthesis for the preparation of chalcones, which are α,β-unsaturated ketones. wikipedia.org This reaction involves the base- or acid-catalyzed condensation of an aromatic aldehyde with a ketone. wikipedia.org In the context of this compound, this compound serves as the aromatic aldehyde component.

The reaction is typically carried out by treating a mixture of the aldehyde and a suitable ketone (e.g., acetophenone (B1666503) or a derivative thereof) with a base like sodium hydroxide (B78521) or a Lewis acid. wikipedia.orgrsc.org The base deprotonates the α-carbon of the ketone to form an enolate, which then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the chalcone. wikipedia.org

The choice of reaction conditions, including the catalyst, solvent, and temperature, can significantly influence the yield and purity of the resulting chalcone. researchgate.net Solvent-free conditions using solid NaOH have been reported to give quantitative yields in some cases. wikipedia.orgrsc.org

Table 2: Chalcone Synthesis via Claisen-Schmidt Condensation

| Reactant 1 | Reactant 2 | Catalyst | Reaction Type | Product |

| This compound | Acetophenone | NaOH or Lewis Acid | Claisen-Schmidt Condensation | (E)-1-phenyl-3-(5-(benzyloxy)-2-methylphenyl)prop-2-en-1-one |

| Benzaldehyde | Acetophenone | NaOH | Claisen-Schmidt Condensation | Chalcone |

| Substituted Benzaldehydes | Substituted Acetophenones | Various | Claisen-Schmidt Condensation | Substituted Chalcones |

Chemical Reactivity, Transformation Mechanisms, and Catalytic Aspects

Reactivity of the Aldehyde Functional Group in 5-(Benzyloxy)-2-methylbenzaldehyde

The aldehyde group is the primary site of reactivity in this compound, readily undergoing a variety of chemical transformations.

The electron-deficient carbonyl carbon of the aldehyde group is susceptible to attack by nucleophiles. This fundamental reaction can lead to the formation of a diverse array of products. For instance, the addition of organometallic reagents, such as Grignard or organolithium reagents, results in the formation of secondary alcohols. Similarly, cyanide ions can add to form cyanohydrins, which are valuable synthetic intermediates. The reactivity of the aldehyde in nucleophilic addition reactions is influenced by the electronic properties of the substituents on the aromatic ring. doubtnut.com

The aldehyde group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol. nih.gov Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and Tollens' reagent. The latter, a solution of silver nitrate (B79036) in ammonia, provides a classic qualitative test for aldehydes, resulting in the formation of a silver mirror.

Conversely, reduction of the aldehyde to a primary alcohol can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly employed for this purpose. Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst like palladium or platinum, is another effective method.

The aldehyde group of this compound can participate in condensation reactions with a variety of nucleophiles. For example, it can react with amines to form imines (Schiff bases) or with hydroxylamine (B1172632) to form oximes. The Wittig reaction, involving the use of a phosphorus ylide, can convert the aldehyde into an alkene.

Furthermore, intramolecular reactions can lead to the formation of cyclic structures. For instance, if a suitable nucleophilic group is present elsewhere in the molecule, it can attack the aldehyde carbon to form a heterocyclic ring. The specific conditions and the nature of the substituents will dictate the outcome of these cyclization reactions.

Aromatic Ring Functionalization and Regioselectivity

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution, allowing for the introduction of additional functional groups.

Electrophilic aromatic substitution (EAS) is a key reaction for modifying the aromatic ring. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.org The position at which the new substituent is introduced is directed by the existing benzyloxy and methyl groups.

Both the benzyloxy and methyl groups are ortho-, para-directing and activating groups in electrophilic aromatic substitution. doubtnut.comresearchgate.net The oxygen atom of the benzyloxy group has lone pairs of electrons that can be donated to the aromatic ring through resonance, increasing the electron density at the ortho and para positions and making the ring more susceptible to electrophilic attack. The methyl group is also an activating group, donating electron density through an inductive effect and hyperconjugation. doubtnut.com

The combined effect of these two groups will direct incoming electrophiles primarily to the positions ortho and para to the benzyloxy group, and ortho and para to the methyl group. However, steric hindrance from the relatively bulky benzyloxy group and the methyl group can influence the regioselectivity, often favoring substitution at the less sterically hindered positions. researchgate.net The interplay of these electronic and steric factors determines the final substitution pattern. researchgate.net

Interactive Data Tables

Table 1: Reactivity of the Aldehyde Functional Group

| Reaction Type | Reagents | Product Type |

| Nucleophilic Addition | Grignard Reagents (R-MgX) | Secondary Alcohol |

| Nucleophilic Addition | Cyanide (NaCN/HCN) | Cyanohydrin |

| Oxidation | KMnO4, H2CrO4, Tollens' Reagent | Carboxylic Acid |

| Reduction | NaBH4, LiAlH4, H2/Catalyst | Primary Alcohol |

| Condensation | Primary Amines (R-NH2) | Imine (Schiff Base) |

| Condensation | Wittig Reagent (Ph3P=CHR) | Alkene |

Table 2: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Directing Influence |

| -OCH2Ph (Benzyloxy) | Activating (Resonance) | Ortho, Para-Directing |

| -CH3 (Methyl) | Activating (Inductive/Hyperconjugation) | Ortho, Para-Directing |

Catalytic Transformations Involving this compound

The strategic positioning of the aldehyde and benzyloxy groups on the toluene (B28343) framework of this compound allows for its participation in a wide array of catalytic reactions. These transformations are crucial for the construction of more complex molecular architectures.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a powerful and often more sustainable alternative to traditional metal-based catalysts. For aldehydes like this compound, several organocatalytic strategies can be envisioned for the synthesis of its derivatives.

One of the most prominent applications of organocatalysis involving aldehydes is the asymmetric aldol (B89426) reaction . Catalyzed by chiral amino acids such as proline, this reaction would involve the enamine-based activation of a ketone donor, which then adds to the aldehyde group of this compound. This process can generate a new carbon-carbon bond and up to two stereogenic centers, providing access to chiral β-hydroxy carbonyl compounds. wikipedia.orgyoutube.com The stereochemical outcome of the reaction is controlled by the chiral catalyst, which forms a transient enamine intermediate with the ketone and directs the approach of the aldehyde. youtube.com

Another potential organocatalytic transformation is the synthesis of heterocyclic compounds . For instance, taurine (B1682933) has been shown to be an effective catalyst for the multicomponent reaction of substituted benzaldehydes, thiourea, and acetoacetanilides to produce 3,4-dihydropyrimidin-2(1H)-ones. rsc.org This type of reaction, known as the Biginelli reaction, is a valuable method for creating medicinally relevant scaffolds. In this context, this compound would serve as the aldehyde component, reacting in a one-pot process with the other starting materials.

Furthermore, N-heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts for a variety of transformations of aldehydes. acs.org One such application is the atroposelective synthesis of axially chiral molecules . While direct examples with this compound are not documented, the methodology involving the NHC-catalyzed umpolung of imines derived from aldehydes demonstrates the potential for creating stereochemically complex molecules. acs.org This strategy could be adapted to derivatives of this compound to generate novel chiral compounds.

Table 1: Potential Organocatalytic Reactions for this compound Derivatives

| Reaction Type | Catalyst | Potential Reactants with this compound | Product Type |

| Asymmetric Aldol Reaction | Proline | Ketones (e.g., acetone, cyclohexanone) | Chiral β-hydroxy aldehydes |

| Biginelli Reaction | Taurine | Urea/Thiourea, β-ketoester | Dihydropyrimidinones |

| Stetter Reaction | N-Heterocyclic Carbene (NHC) | Michael acceptors | 1,4-dicarbonyl compounds |

Metal-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While the aldehyde group in this compound is not a typical coupling partner, the aromatic ring can be functionalized (e.g., with a halide) to participate in these reactions. Palladium-catalyzed reactions are particularly prevalent in this area. libretexts.org

A prime example is the Suzuki-Miyaura cross-coupling reaction , which couples an organoboron reagent with an organic halide or triflate. sigmaaldrich.com A hypothetical bromo-derivative of this compound could be coupled with a variety of aryl or vinyl boronic acids in the presence of a palladium catalyst and a base to form biaryl or styrenyl derivatives, respectively. The choice of ligands for the palladium catalyst is often crucial for achieving high yields and functional group tolerance. sigmaaldrich.com

Similarly, the Negishi cross-coupling reaction utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. mdpi.comnih.gov An appropriately halogenated derivative of this compound could be coupled with an organozinc reagent, again catalyzed by a palladium or nickel complex, to form a new C-C bond. acs.org This method is particularly useful for constructing complex carbon skeletons.

The Sonogashira cross-coupling is another powerful palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. mdpi.com This would allow for the introduction of an alkynyl moiety onto the aromatic ring of a halogenated this compound derivative, leading to the synthesis of important building blocks for pharmaceuticals and materials science.

Beyond palladium, other transition metals like iron have been shown to catalyze cross-coupling reactions. For instance, iron can catalyze the coupling of benzyl (B1604629) halides with disulfides. acs.org While this specific reaction doesn't directly apply to the aldehyde, it highlights the expanding scope of metal catalysis. A derivative of this compound containing a benzylic halide could potentially undergo such transformations.

Table 2: Potential Metal-Mediated Cross-Coupling Reactions for Derivatives of this compound

| Reaction Name | Catalyst System (Example) | Substrate 1 (Derivative of Target Cmpd.) | Substrate 2 | Product Type |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / Base | Aryl halide/triflate | Aryl/Vinyl boronic acid | Biaryl / Styrene |

| Negishi Coupling | Pd(OAc)₂ / Ligand | Aryl halide | Organozinc reagent | Alkylated/Arylated arene |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI / Amine | Aryl halide | Terminal alkyne | Aryl alkyne |

| Heck Coupling | Pd(OAc)₂ / Ligand | Aryl halide | Alkene | Substituted alkene |

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of 5-(Benzyloxy)-2-methylbenzaldehyde, the chemical shifts and coupling patterns of the protons provide a wealth of structural information. The aldehydic proton characteristically appears as a singlet in the downfield region, typically around 9.88 ppm. The protons of the benzyloxy group's aromatic ring usually resonate between 7.30 and 7.45 ppm. The protons on the benzaldehyde (B42025) ring exhibit distinct signals corresponding to their positions relative to the aldehyde and benzyloxy substituents. The methylene (B1212753) protons of the benzyl (B1604629) group typically appear as a singlet around 5.14 ppm. The methyl protons also produce a singlet, but in the upfield region, generally around 2.5 ppm.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides insight into the different carbon environments within the molecule. The carbonyl carbon of the aldehyde group is highly deshielded and appears at a characteristic chemical shift of approximately 191.9 ppm. The carbons of the aromatic rings resonate in the range of 115 to 164 ppm. The benzylic methylene carbon is typically found around 70.6 ppm, while the methyl carbon appears at a much higher field, around 19.0 ppm.

| ¹H NMR Data | ¹³C NMR Data |

| Chemical Shift (ppm) | Assignment |

| ~9.88 | Aldehyde H |

| ~7.30-7.45 | Benzyl Ar-H |

| ~7.2-7.6 | Benzaldehyde Ar-H |

| ~5.14 | O-CH₂ |

| ~2.5 | CH₃ |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound, with a molecular formula of C₁₅H₁₄O₂, the expected exact mass can be calculated. HRMS analysis provides an experimental mass value with high accuracy, typically to within a few parts per million (ppm) of the theoretical mass. This level of precision allows for the unambiguous confirmation of the molecular formula, distinguishing it from other potential formulas with the same nominal mass. For instance, the calculated exact mass for C₁₅H₁₄O₂ is 226.0994 Da. HRMS analysis would be expected to yield a measured mass very close to this value, confirming the elemental composition.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. In the IR spectrum of this compound, a strong absorption band characteristic of the aldehyde C=O stretching vibration is expected around 1680-1700 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the methyl group typically appear in the region of 2850-3100 cm⁻¹. The C-O-C stretching of the ether linkage would be observed around 1250 cm⁻¹ and 1040 cm⁻¹.

| IR Absorption Data | |

| Frequency (cm⁻¹) | Functional Group |

| ~2850-3100 | Aromatic and Aliphatic C-H stretch |

| ~1680-1700 | Aldehyde C=O stretch |

| ~1600, ~1450 | Aromatic C=C stretch |

| ~1250, ~1040 | C-O-C ether stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The spectrum is expected to show absorptions corresponding to π → π* transitions of the aromatic rings and the carbonyl group. The presence of the benzyloxy and methyl substituents on the benzaldehyde ring can influence the position and intensity of these absorption maxima.

X-ray Crystallography for Solid-State Structure Determination

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic properties and geometric parameters of molecules. Such studies on derivatives related to 5-(benzyloxy)-2-methylbenzaldehyde provide fundamental insights into their stability and reactivity.

DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p) or 6-311++G(d,p), are employed to determine the optimized molecular structure. nih.govnih.govresearchgate.net For instance, in a study of 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile, a related Schiff base, the theoretically calculated bond lengths for the imine (C=N) and hydroxyl (C-O) groups were found to be in good agreement with experimental X-ray diffraction data. nih.govresearchgate.net

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap (ΔE) between HOMO and LUMO is a critical indicator of molecular stability and chemical reactivity. nih.govnih.gov A larger energy gap implies higher stability and lower reactivity. nih.gov For example, DFT analysis of (E)-benzyl-2-(4-hydroxy-2-methoxybenzylidene) hydrazinecarbodithioate revealed a HOMO-LUMO gap of 2.43 eV, suggesting high polarizability. nih.gov In another study on 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate, a benzyloxy-containing compound, the HOMO-LUMO gap was calculated to be 3.17 eV. nih.gov

Molecular Electrostatic Potential (MEP) maps are also generated from DFT calculations to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov In these maps, red-yellow regions indicate negative potential (electron-rich), often around electronegative atoms like oxygen, while blue regions represent positive potential (electron-poor), typically around hydrogen atoms. nih.gov

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| (E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde | -6.51 | -2.70 | 3.81 | researchgate.net |

| (E)-benzyl-2-(4-hydroxy-2-methoxybenzylidene) hydrazinecarbodithioate | Not Reported | Not Reported | 2.43 | nih.gov |

| 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate | Not Reported | Not Reported | 3.17 | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior, complementing the static picture from DFT. These simulations track the movements of atoms and molecules over time, providing critical information on conformational flexibility and the nature of intermolecular interactions.

For derivatives structurally similar to this compound, MD simulations have been used to explore their interactions with biological macromolecules. For example, in a comprehensive study of 5-Bromo-2-Hydroxybenzaldehyde, MD simulations were performed to analyze the interactions between the molecule and various proteins. nih.gov Such simulations are essential for assessing the stability of a ligand within a protein's binding pocket and understanding the specific interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding process. By observing the system's dynamics, researchers can confirm the stability of docking poses and gain a more realistic understanding of the binding event in a solvated environment. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insight

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties, encoded as numerical descriptors. These models are invaluable for providing mechanistic insight and guiding the design of new, more potent compounds.

For derivatives related to this compound, 2D and 3D-QSAR studies have been conducted to establish the key structural features required for their biological activity. ijper.orgnih.gov A QSAR model is typically expressed as a mathematical equation, and its statistical quality is assessed by parameters like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). ijper.org A high q² value (e.g., > 0.5) indicates good predictive ability. researchgate.net

For example, a QSAR study on 5-benzylideno-2-adamantylthiazol[3,2-b] strath.ac.ukiucr.orgnih.govtriazol-6(5H)ones, which share a benzylidene moiety, yielded robust 2D and 3D models for predicting antibacterial activity, with q² values of 0.8730 and r² of 0.9000 for the 2D model. ijper.org Another study on 5-benzyl-4-thiazolinone derivatives as influenza neuraminidase inhibitors also developed predictive 2D-QSAR models. nih.gov These models help identify which molecular properties (e.g., electronic, steric, or hydrophobic) positively or negatively influence the desired biological effect, thereby providing a clear rationale for structural modifications. nih.gov

| Compound Series | QSAR Model Type | q² (Cross-validated r²) | r² (Non-validated r²) | Target Activity | Source |

|---|---|---|---|---|---|

| 5-benzylideno-2-adamantylthiazol[3,2-b] strath.ac.ukiucr.orgnih.govtriazol-6(5H)ones | 2D-QSAR | 0.873 | 0.900 | Antibacterial | ijper.org |

| Benzothiophene derivatives | HQSAR | 0.830 | 0.980 | Antimalarial (PfNMT) | nih.gov |

| Benzothiophene derivatives | CoMFA | 0.780 | 0.970 | Antimalarial (PfNMT) | nih.gov |

In Silico Molecular Docking Studies of this compound Derivatives with Biological Targets

Molecular docking is a computational simulation that predicts the preferred binding mode of a ligand to a biological target, typically a protein or enzyme. This technique is fundamental in structure-based drug design for screening virtual libraries and understanding ligand-receptor interactions at an atomic level.

Derivatives of benzyloxybenzaldehyde have been identified as a promising scaffold for developing enzyme inhibitors. nih.govresearchgate.net In a significant study, a series of benzyloxybenzaldehyde derivatives were designed, synthesized, and evaluated as inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer stem cells. nih.govresearchgate.net Molecular docking studies supported the experimental findings, suggesting a favorable binding mode for the most potent compounds within the ALDH1A3 active site. researchgate.net Two compounds, ABMM-15 and ABMM-16, which feature the benzyloxybenzaldehyde scaffold, were identified as highly potent and selective inhibitors. researchgate.net

Docking studies on other related structures have also been performed against a variety of targets. For instance, 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate was docked against the SARS-CoV-2 main protease, yielding a strong binding affinity. nih.gov Similarly, derivatives of 5-benzyl-4-thiazolinone were docked into the active site of influenza neuraminidase to rationalize their inhibitory activity. nih.gov These studies typically report a binding energy or docking score (often in kcal/mol), where a more negative value indicates a stronger, more favorable interaction.

| Compound | Biological Target | Measured Activity (IC₅₀) | Docking Score (kcal/mol) | Source |

|---|---|---|---|---|

| ABMM-15 | ALDH1A3 | 0.23 µM | Not Reported | researchgate.net |

| ABMM-16 | ALDH1A3 | 1.29 µM | Not Reported | researchgate.net |

| 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate | SARS-CoV-2 Main Protease (7QF0) | Not Reported | -9.5 | nih.gov |

| 2-Phenylbenzimidazole | Protein Kinase (CDK4/CycD1) | Not Reported | -8.2 | researchgate.net |

Mechanistic Investigations of Biological Activities of 5 Benzyloxy 2 Methylbenzaldehyde Derivatives

Molecular Target Identification and Binding Mechanisms

The biological effects of 5-(benzyloxy)-2-methylbenzaldehyde derivatives are initiated by their interaction with specific molecular targets within the cell. Identifying these targets and elucidating the binding mechanisms are fundamental to understanding their pharmacological profiles. Techniques such as molecular docking and structural biology have been instrumental in this regard.

For instance, certain derivatives have been shown to interact with the enzyme monoamine oxidase (MAO), a key regulator of neurotransmitters. nih.gov The binding of these compounds to MAO is often characterized by a combination of hydrophobic and hydrogen bonding interactions within the enzyme's active site. nih.govnih.gov The benzyloxy group can play a crucial role in orienting the molecule within the binding pocket, facilitating favorable interactions that lead to inhibition.

In the context of cancer, derivatives of benzyloxybenzaldehyde have been found to target components of the apoptotic and cell cycle machinery. nih.gov While the precise molecular targets are still under investigation, it is hypothesized that these compounds may interact with proteins that regulate cell survival and proliferation. The binding mechanisms likely involve specific interactions with amino acid residues in the target proteins, leading to conformational changes that alter their function.

Furthermore, studies on related compounds have highlighted the importance of specific binding site interactions. For example, in the case of isatin (B1672199) derivatives targeting MAO, Gln206 has been identified as a key residue for stacking interactions in MAO-B. researchgate.net Such specific interactions are critical for the affinity and selectivity of the inhibitor.

Enzyme Modulation and Inhibition Kinetics (e.g., Monoamine Oxidases, Topoisomerases, Cyclin-Dependent Kinases)

The modulation of enzyme activity is a primary mechanism through which this compound derivatives exert their biological effects. Kinetic studies provide valuable insights into the nature of this modulation, including whether the inhibition is reversible or irreversible, and competitive, non-competitive, or uncompetitive.

Monoamine Oxidases (MAOs): Several derivatives of benzyloxybenzaldehyde have been identified as inhibitors of MAO-A and MAO-B, enzymes that are important targets in the treatment of neurodegenerative diseases and depression. nih.gov For example, N-methyl-N-(2-propynyl)-2-(5-benzyloxy-1-methylindolyl)methylamine was found to be a non-selective, irreversible, and competitive inhibitor of MAO. nih.gov In contrast, pyridazinobenzylpiperidine derivatives have shown competitive and reversible inhibition of MAO-B. mdpi.com

Kinetic analyses, such as Lineweaver-Burk plots, are used to determine the type of inhibition and the inhibition constant (Ki). For instance, for certain pyridazinobenzylpiperidine derivatives, the Ki values for MAO-B inhibition were determined to be in the micromolar range, indicating potent inhibition. mdpi.com

Topoisomerases: Topoisomerases are essential enzymes involved in DNA replication and are a key target for anticancer drugs. Some heterocyclic compounds with structural similarities to benzyloxybenzaldehyde derivatives have been shown to inhibit topoisomerase II. researchgate.netrsc.org The inhibition kinetics of these compounds can be complex, often involving interference with the enzyme-DNA complex.

Cyclin-Dependent Kinases (CDKs): CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. nih.gov While direct studies on this compound derivatives are limited, related benzaldehyde (B42025) derivatives have been shown to induce cell cycle arrest, suggesting a potential interaction with CDKs or other cell cycle regulatory proteins. nih.gov The inhibition of CDKs can be ATP-competitive or non-competitive, and detailed kinetic studies are necessary to elucidate the precise mechanism.

| Enzyme | Derivative/Related Compound | Type of Inhibition | Kinetic Parameters | Reference |

|---|---|---|---|---|

| Monoamine Oxidase (MAO) | N-methyl-N-(2-propynyl)-2-(5-benzyloxy-1-methylindolyl)methylamine | Irreversible, Competitive | Potent, non-selective | nih.gov |

| Monoamine Oxidase B (MAO-B) | Pyridazinobenzylpiperidine derivatives | Competitive, Reversible | Ki values in the µM range | mdpi.com |

| Topoisomerase II | Spirooxindole-pyrimidine hybrids | Inhibitory activity demonstrated | IC50 values reported | researchgate.net |

| Cyclin-Dependent Kinases (CDKs) | Benzyloxybenzaldehyde derivatives | Implied through cell cycle arrest | Further studies needed | nih.gov |

Receptor-Ligand Interaction Modalities (e.g., PD-1/PD-L1 Pathway, Beta-Adrenergic Receptors)

Beyond enzyme inhibition, derivatives of this compound can also exert their effects by modulating receptor-ligand interactions. This is a critical mechanism in areas such as immunotherapy and cardiovascular disease.

PD-1/PD-L1 Pathway: The programmed cell death protein 1 (PD-1)/programmed death-ligand 1 (PD-L1) pathway is a major immune checkpoint that cancer cells can exploit to evade the immune system. nih.gov Small molecule inhibitors that disrupt the PD-1/PD-L1 interaction are of great interest in cancer immunotherapy. pulsus.com While direct evidence for this compound derivatives is emerging, related small molecules have been shown to bind to PD-L1 and induce its dimerization, preventing its interaction with PD-1. pdbj.org The binding of these small molecules often occurs in a deep hydrophobic channel at the center of the PD-L1 homodimer. pdbj.org The interaction can be influenced by various factors, including the presence of specific functional groups on the inhibitor that can form hydrogen bonds and van der Waals interactions with the receptor. pulsus.com

Beta-Adrenergic Receptors: Beta-adrenergic receptors (β-ARs) are G protein-coupled receptors that play a vital role in regulating cardiovascular function. nih.gov Ligands can act as agonists, antagonists, or inverse agonists, each eliciting a distinct cellular response. The interaction between a ligand and a β-AR is highly specific, involving key amino acid residues. For instance, a charged amine group on a ligand typically interacts with Asp113 in the receptor. nih.gov The orientation of the ligand within the binding pocket, influenced by substituents like the benzyloxy group, can determine its functional outcome. Molecular dynamics simulations are a powerful tool to study these interactions and predict the nature of a ligand. nih.gov

Cellular and Subcellular Mechanistic Effects (e.g., Apoptosis Induction, Cell Cycle Arrest)

The molecular interactions of this compound derivatives ultimately manifest as changes in cellular processes. Understanding these cellular and subcellular effects provides a broader picture of their biological activity.

Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial mechanism for removing damaged or unwanted cells. Many anticancer agents work by inducing apoptosis in cancer cells. Derivatives of benzyloxybenzaldehyde have been shown to induce apoptosis in human leukemia (HL-60) cells. nih.gov This process is often characterized by morphological changes, DNA fragmentation, and the loss of mitochondrial membrane potential. nih.gov The induction of apoptosis can be mediated by the regulation of apoptosis-related genes such as the Bcl-2 family (Bcl-2, Bax). nih.govnih.gov

Cell Cycle Arrest: The cell cycle is a tightly regulated process that governs cell division. Uncontrolled cell cycle progression is a hallmark of cancer. Benzyloxybenzaldehyde derivatives have been found to arrest the cell cycle at the G2/M phase in HL-60 cells. nih.gov Similarly, other related aldehyde derivatives have been shown to cause cell cycle arrest in mitosis, often associated with an increase in the level of cyclin B1. nih.gov This arrest prevents cancer cells from proliferating.

| Cellular Effect | Mechanism | Cell Line | Key Findings | Reference |

|---|---|---|---|---|

| Apoptosis Induction | Loss of mitochondrial membrane potential, DNA fragmentation | HL-60 (Human Leukemia) | Induced cell death | nih.gov |

| Cell Cycle Arrest | Arrest at G2/M phase | HL-60 (Human Leukemia) | Inhibited cell proliferation | nih.gov |

| Cell Cycle Arrest | Mitotic arrest, increased cyclin B1 | Human cancer cells | Cytostatic properties | nih.gov |

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of bioactive compounds. By systematically modifying the chemical structure of this compound derivatives and evaluating their biological activity, researchers can identify key structural features required for their effects.

For instance, in a series of benzyloxybenzaldehyde derivatives tested for anticancer activity, the position and nature of substituents on the benzyl (B1604629) ring were found to be critical. nih.gov A methoxy (B1213986) group at the 3-position of the benzyl ring resulted in the most potent compound. nih.gov This suggests that electronic and steric factors of the substituent at this position significantly influence the interaction with the biological target.

In the context of MAO inhibition by isatin derivatives, SAR studies have revealed that halogen substitution at the C-5 position of the isatin ring on the benzyloxy group enhances affinity for MAO-B. researchgate.net Furthermore, substitutions on the phenyl ring can influence selectivity between MAO-A and MAO-B. researchgate.net

SAR studies on YC-1, an indazole derivative, have also shown that the position and type of substituent on the phenyl ring play a crucial role in its biological activity. nih.gov These studies provide a rational basis for the design of new, more effective derivatives.

Mechanistic Basis of Antimicrobial and Antioxidant Properties

In addition to their anticancer and neuro-modulatory effects, derivatives of this compound and related compounds exhibit antimicrobial and antioxidant properties.

Antimicrobial Properties: The antimicrobial activity of benzaldehyde derivatives is thought to arise from their ability to disrupt microbial cell membranes or interfere with essential metabolic pathways. nih.gov Molecular docking studies have been used to investigate the binding of these compounds to key microbial enzymes, such as those involved in cell wall synthesis or DNA replication. nih.gov The presence of a benzyloxy group can enhance the lipophilicity of the molecule, potentially facilitating its entry into microbial cells.

Applications in Advanced Materials Science and Organic Synthesis

5-(Benzyloxy)-2-methylbenzaldehyde as a Versatile Synthetic Building Block

As a versatile building block, this compound offers chemists a platform for constructing a diverse array of more complex chemical structures. rsc.org The aldehyde functional group is a key reactive site, participating in a wide range of chemical transformations. These include condensations, oxidations, reductions, and the formation of Schiff bases, which are compounds containing a carbon-nitrogen double bond. This reactivity allows for the strategic introduction of new functionalities and the extension of the molecular framework.

The presence of the benzyloxy and methyl groups on the aromatic ring also plays a crucial role. The benzyloxy group can be readily cleaved under specific conditions to reveal a hydroxyl group, providing another point for chemical modification. The methyl group, while seemingly simple, provides steric bulk that can influence the conformation and reactivity of the molecule and its derivatives. This combination of reactive sites and modulating groups makes this compound a highly adaptable starting material in multi-step synthetic sequences.

Precursor in Complex Organic Molecule Synthesis

The utility of this compound as a precursor is evident in its application in the synthesis of complex organic molecules. Its structural features allow it to be a key intermediate in the assembly of larger, more intricate molecular architectures. For instance, it can serve as a starting point for the construction of polyketide-like structures, which are a class of natural products with a wide range of biological activities. The aldehyde group can be used to initiate chain-building sequences, while the benzyloxy group can be deprotected at a later stage to participate in further reactions or to be part of the final target molecule's pharmacophore.

The synthesis of various heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings, can also be initiated from this benzaldehyde (B42025) derivative. The aldehyde can react with a variety of dinucleophiles to form new ring systems, which are common motifs in many biologically active molecules.

Intermediate for Advanced Pharmaceutical and Agrochemical Scaffolds

In the realms of pharmaceutical and agrochemical research, the development of novel molecular scaffolds is a constant pursuit. This compound and its close analogs serve as valuable intermediates in the creation of these advanced scaffolds. bldpharm.com The benzaldehyde moiety is a common feature in many biologically active compounds, and by modifying the substituents on the aromatic ring, chemists can fine-tune the pharmacological or pesticidal properties of the resulting molecules.

For example, derivatives of this benzaldehyde can be incorporated into molecules designed to interact with specific biological targets, such as enzymes or receptors. The benzyloxy group can be a key interacting element or can be replaced with other functional groups to optimize binding affinity and selectivity. Similarly, in the agrochemical sector, this building block can be used to synthesize new herbicides, insecticides, and fungicides with improved efficacy and environmental profiles.

Development of Functional Materials and Chemical Probes

Beyond its role in synthesis, this compound and its derivatives are being explored for their potential in the development of functional materials and chemical probes. These are materials designed with specific properties that allow them to perform a particular function, such as sensing the presence of certain chemicals or exhibiting unique optical or electronic behaviors.

Fluorescent Chemosensors and Probes for Metal Ion Detection

A significant area of application for compounds derived from substituted benzaldehydes is in the creation of fluorescent chemosensors. rsc.org These are molecules that exhibit a change in their fluorescence properties, such as intensity or color, upon binding to a specific analyte, like a metal ion. This "turn-on" or "turn-off" fluorescence response allows for the sensitive and selective detection of the target species. nih.govchemisgroup.usrsc.org

Derivatives of this compound can be designed to act as chemosensors for various metal ions. chemisgroup.us The aldehyde group can be reacted with other molecules to create a binding pocket that is selective for a particular metal ion. biointerfaceresearch.com The benzyloxy group, or a modified version of it, can be part of the fluorophore unit, the part of the molecule responsible for its fluorescence. The interaction of the metal ion with the binding site can cause a conformational change in the molecule or an electronic perturbation that alters the fluorescence output. nih.gov Such sensors are valuable tools in environmental monitoring, biological imaging, and industrial process control. nih.gov

| Metal Ion | Sensor Type | Detection Principle | LOD (Limit of Detection) |

| Hg2+ | "Turn-on" or "Turn-off" | Complexation leading to fluorescence quenching or enhancement. | Can be as low as the nanomolar range. |

| Cu2+ | "Turn-off" | Complexation often leads to fluorescence quenching. | Varies depending on the specific sensor design. |

| Zn2+ | "Turn-on" | Complexation can restrict intramolecular rotation, leading to fluorescence enhancement. | Typically in the micromolar to nanomolar range. |

| Al3+ | "Turn-on" | Chelation-enhanced fluorescence (CHEF). | Often in the micromolar range. |

| Fe3+ | "Turn-off" | Paramagnetic quenching of fluorescence. | Can reach nanomolar levels. |

This table provides a generalized overview of how benzaldehyde-based chemosensors can be designed to detect various metal ions. The specific performance characteristics, such as the limit of detection (LOD), will depend on the detailed molecular structure of the sensor.

Integration into Polymer and Macromolecular Architectures

The aldehyde functionality of this compound allows for its incorporation into polymers and other macromolecular structures. Through polymerization reactions, this benzaldehyde derivative can be introduced as a monomeric unit, imparting specific properties to the resulting polymer. For example, the benzyloxy groups within the polymer chain could influence the material's solubility, thermal stability, or optical properties.

Furthermore, the aldehyde groups can be used for post-polymerization modification. This means that after the main polymer chain has been formed, the aldehyde groups can be reacted with other molecules to attach specific functionalities. This approach allows for the creation of "smart" polymers that can respond to external stimuli or polymers with tailored surface properties for applications in areas such as drug delivery, coatings, and advanced manufacturing.

Role in Liquid Crystal Synthesis

Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. nih.gov They are widely used in display technologies, such as those found in televisions and computer monitors. The molecular shape of the constituent molecules is a key factor in determining the properties of a liquid crystal. nih.gov

Emerging Research Frontiers and Future Directions

Exploration of Novel and Sustainable Synthetic Methodologies (e.g., Green Chemistry Principles)

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of non-hazardous substances. researchgate.netrsc.org Current synthetic routes to substituted benzaldehydes often rely on multi-step processes that may involve hazardous reagents and generate significant waste. Emerging research focuses on developing more sustainable alternatives.

Future synthetic strategies for 5-(benzyloxy)-2-methylbenzaldehyde are expected to incorporate several green chemistry principles:

Catalysis: The use of catalytic reagents over stoichiometric ones is a cornerstone of green chemistry. Research into novel catalysts, such as cheap and abundant cobalt-based catalysts, is underway for reactions like the formylation of substituted benzenes. patsnap.com This approach minimizes waste by allowing a small amount of catalyst to facilitate a large number of reactions.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials from the reactants into the final product. acs.org Future research will likely focus on condensation or one-pot reactions that build the this compound molecule with fewer steps and byproducts.

Safer Solvents and Conditions: A significant portion of chemical waste comes from solvents. The development of syntheses that use water, supercritical fluids, or solvent-free conditions is a major frontier. For instance, plant-based synthesis mechanisms are being explored for creating various chemical structures, which could inspire novel routes. researchgate.net A patented green synthesis method for 2,5-dimethoxybenzaldehyde (B135726) utilizes oxygen from the air as the oxidant and a low-cost cobalt catalyst, avoiding the generation of acidic gases and showcasing a promising direction for related compounds. patsnap.com

Table 1: Comparison of Conventional vs. Potential Green Synthetic Approaches

| Principle | Conventional Approach | Emerging Green Alternative |

|---|---|---|

| Oxidant | Use of stoichiometric heavy metal oxidants (e.g., CrO₃, KMnO₄). | Use of O₂ (air) or H₂O₂ with a catalyst. patsnap.com |

| Solvent | Use of chlorinated or other hazardous organic solvents. | Synthesis in water, ionic liquids, or under solvent-free conditions. researchgate.net |

| Catalyst | Stoichiometric amounts of Lewis acids. | Recyclable, non-toxic catalysts (e.g., cobalt-based, enzymatic). patsnap.com |

| Efficiency | Multi-step synthesis with protection/de-protection steps. | One-pot, multi-component reactions to improve atom economy. |

Elucidation of Undiscovered Biological Mechanisms and Target Interactions

While the specific biological profile of this compound is not yet extensively documented, derivatives containing the benzyloxy phenyl moiety have shown significant promise in medicinal chemistry, particularly in the context of neurodegenerative diseases.

A key research frontier is the exploration of this scaffold as a source of multifunctional agents. For example, a series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (B30560) derivatives were recently designed and synthesized as potent and selective monoamine oxidase B (MAO-B) inhibitors for potential use in treating Parkinson's disease. nih.gov The representative compound 3h from this series was not only a powerful MAO-B inhibitor but also demonstrated excellent antioxidant effects, metal-chelating ability, and neuroprotective properties. nih.gov

Future research on this compound and its derivatives will likely focus on:

Target Identification: Screening the compound against a wide range of biological targets, such as enzymes and receptors involved in neurodegeneration (e.g., tyrosinase, aldose reductase) and other diseases. nih.govresearchgate.net

Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular assays will be needed to understand precisely how the molecule exerts its effect. This includes studying enzyme kinetics and reversibility, as demonstrated with the competitive and reversible inhibition of MAO-B by compound 3h. nih.gov

Structure-Activity Relationship (SAR): Systematically modifying the this compound scaffold to understand how changes to the benzyloxy group, the methyl group, and the aldehyde functional group impact biological activity. Studies on related benzothiazoles have shown that the position of substituents on the benzyloxy ring significantly influences inhibitory activity. nih.gov

Development of Advanced Computational Models for Predictive Chemistry

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of new molecules. For a scaffold like this compound, where experimental data may be sparse, predictive modeling is a crucial research frontier.

Advanced computational models can provide deep insights into the molecule's properties without the need for laborious synthesis and testing. Key areas of development include:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to predict the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.govresearchgate.net Such calculations can help explain the effect of substituents on the molecule's behavior, for instance, how the electron-donating or electron-withdrawing nature of groups influences coupling constants (¹JCH) in the aldehyde moiety. acs.org

Molecular Docking: These simulations can predict how this compound and its derivatives might bind to the active site of a biological target, such as an enzyme. This helps in prioritizing which derivatives to synthesize and test, saving time and resources. researchgate.net

Predictive Property Modeling: Computational tools can estimate physicochemical properties crucial for drug development, such as lipophilicity (LogP) and topological polar surface area (TPSA), which influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Application of Computational Models in Chemical Research

| Computational Method | Application | Predicted Parameters for Benzaldehyde (B42025) Derivatives |

|---|---|---|

| Density Functional Theory (DFT) | Elucidating electronic structure and reactivity. | HOMO-LUMO energies, vibrational frequencies. researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Analyzing charge distribution and intramolecular interactions. | Natural charges on atoms, bond character. acs.org |

| Molecular Docking | Predicting binding affinity and mode to a biological target. | Binding energies, ligand-receptor interactions. researchgate.net |

| GIAO (Gauge-Including Atomic Orbital) | Predicting NMR chemical shifts. | ¹H and ¹³C chemical shifts. researchgate.net |

Design of Next-Generation Functional Materials Based on this compound Scaffolds

The unique combination of an aromatic aldehyde and a benzyloxy group makes this compound a versatile building block for the synthesis of advanced functional materials. The aldehyde group can participate in a variety of chemical reactions to form polymers, while the benzyloxy group can influence properties like solubility, thermal stability, and intermolecular interactions.

Emerging research in this area is directed towards:

Polymer Synthesis: The aldehyde functionality can be used in condensation polymerization reactions to create novel polymers such as polyimines (Schiff bases) or phenolic resins. The bulky benzyloxy group could be leveraged to create polymers with high thermal stability and specific solubility characteristics.

Organic Electronics: Benzaldehyde derivatives are precursors in various organic materials. The scaffold of this compound could be incorporated into larger conjugated systems for applications in Organic Light-Emitting Diodes (OLEDs) or organic photovoltaics.

Fragrance and Flavor Industry: Benzaldehyde and its derivatives are widely used as fragrance substances. Patents exist for other benzyloxy-substituted benzaldehydes as fragrance precursors, indicating a potential application area for this compound following appropriate derivatization. google.com The development of controlled-release systems for such fragrances is an active area of materials research.

The design of these materials will rely on a deep understanding of the structure-property relationships, guided by the computational models discussed in the previous section, to tailor the final material for specific high-performance applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Benzyloxy)-2-methylbenzaldehyde, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via multi-step routes involving benzylation of a phenolic precursor. For example, a methyl-substituted benzaldehyde derivative may undergo benzyl ether formation using benzyl bromide in the presence of a base like K₂CO₃ in polar aprotic solvents (e.g., DMF) under reflux . Optimization includes:

- Temperature control : Maintaining 80–100°C to balance reaction rate and byproduct formation.

- Catalyst selection : Use of phase-transfer catalysts to enhance benzylation efficiency .

- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) to isolate the product .

Q. What analytical techniques are critical for characterizing this compound?

- Key methods :

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., benzyloxy group at position 5, methyl at position 2) .

- FTIR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether stretch) .

- Mass spectrometry : High-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. How should this compound be stored to ensure stability?

- Guidelines :

- Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation .

- Keep in a cool (<25°C), dry environment away from light .

- Avoid incompatible materials (e.g., strong acids/bases) .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Approach :

- DFT calculations : Use software like Gaussian or ORCA to model transition states and activation energies for reactions at the benzyloxy or aldehyde groups .

- Electrostatic potential maps : Identify electron-deficient regions (e.g., aldehyde carbonyl) prone to nucleophilic attack .

- Case study : For acetalization reactions, ab initio studies on analogous compounds (e.g., 2-methylbenzaldehyde) show that protonation of the carbonyl oxygen precedes nucleophilic addition, with solvent polarity affecting reaction pathways .

Q. How should researchers address contradictions in reported biological activity data for benzyloxy-substituted benzaldehyde derivatives?

- Resolution strategies :

- Batch variability analysis : Compare purity levels (HPLC) across studies; impurities >5% may skew bioactivity results .

- Assay standardization : Replicate assays under controlled conditions (e.g., enzyme inhibition studies with fixed substrate concentrations) .

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methoxy vs. benzyloxy groups) to isolate contributions to activity .

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?

- Key issues :

- Solvent volume reduction : Transition from batch to flow chemistry to manage exothermic reactions during benzylation .

- Byproduct management : Implement inline IR monitoring to detect and remove intermediates like unreacted benzyl bromide .

- Yield optimization : Use design of experiments (DoE) to evaluate factors like stoichiometry, solvent choice, and reaction time .

Q. What ecological precautions are necessary when disposing of waste containing this compound?

- Protocols :

- Waste treatment : Incineration in a licensed facility with scrubbing systems to capture volatile organic compounds .

- Soil/water contamination mitigation : Avoid direct release; use absorbents (e.g., activated carbon) for spill containment .

- Regulatory compliance : Follow EPA guidelines for aromatic aldehyde disposal (40 CFR Part 261) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.